2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine

Rhodium catalysis Z-enamine synthesis steric effects

2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine (CAS 696660-15-8) is an N-prenyl-2-methylaziridine bearing a three-membered nitrogen heterocycle with a 3-methylbut-2-en-1-yl (prenyl) substituent on the ring nitrogen and a methyl group at the C2 position. It belongs to the vinylaziridine subclass, in which the N-alkenyl side chain introduces both lipophilic character and a reactive olefin for further functionalization.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 696660-15-8
Cat. No. B12521719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine
CAS696660-15-8
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCC1CN1CC=C(C)C
InChIInChI=1S/C8H15N/c1-7(2)4-5-9-6-8(9)3/h4,8H,5-6H2,1-3H3
InChIKeyOQTNFOFTHBTGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine (CAS 696660-15-8): A Prenyl-Substituted Aziridine Building Block for Epigenetic Probe Design and Heterocyclic Synthesis


2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine (CAS 696660-15-8) is an N-prenyl-2-methylaziridine bearing a three-membered nitrogen heterocycle with a 3-methylbut-2-en-1-yl (prenyl) substituent on the ring nitrogen and a methyl group at the C2 position . It belongs to the vinylaziridine subclass, in which the N-alkenyl side chain introduces both lipophilic character and a reactive olefin for further functionalization [1]. The aziridine ring possesses a ring strain energy of approximately 27 kcal/mol, endowing this compound with potential as an alkylating electrophile and a versatile synthetic intermediate [2].

Why N-Allyl, N-Benzyl, or Unsubstituted Aziridines Cannot Replace 2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine in Rh(I)-Catalyzed Transformations and Lipophilicity-Driven Applications


The N-prenyl side chain of 2-methyl-1-(3-methylbut-2-en-1-yl)aziridine differs fundamentally from the allyl, benzyl, or simple alkyl substituents found in common aziridine analogs. Critically, in Rh(I)-catalyzed isomerization reactions, N-prenylaziridine affords only trace product while N-allylaziridines proceed in good to quantitative yields [1]. This divergent reactivity arises from the steric encumbrance of the gem-dimethyl group on the prenyl olefin, which impedes the key hydride insertion step of the catalytic cycle. Furthermore, the prenyl group raises the calculated logP by approximately 2.3–2.7 log units relative to 2-methylaziridine (cLogP ~2.34 vs. ~0) and by ~0.9 units relative to N-benzylaziridine (cLogP ~1.44), markedly altering membrane permeability and pharmacokinetic distribution if deployed in a biological context [2]. Generic substitution with a less hindered N-substituent therefore yields a compound with distinct reactivity and physicochemical properties that cannot recapitulate the behavior of the prenyl-substituted derivative.

Quantitative Differentiation of 2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine from Closest Aziridine Analogs: A Procurement-Focused Evidence Compilation


Rh(I)-Catalyzed Isomerization: N-Prenylaziridine Yields Only Traces vs. Good-to-Quantitative Yields for N-Allylaziridines

In a direct head-to-head comparison within the same study, N-allylaziridines undergo RhH(CO)(PPh3)3-catalyzed isomerization to Z-aziridinylenamines in good to quantitative yields with Z/E selectivity between 75:25 and 95:5. By contrast, N-prenylaziridine—bearing the identical 3-methylbut-2-en-1-yl substituent present in 2-methyl-1-(3-methylbut-2-en-1-yl)aziridine—afforded only traces of the corresponding enamine product under identical conditions [1]. This represents a qualitative difference in reaction outcome (productive vs. essentially unproductive) rather than a mere yield modulation.

Rhodium catalysis Z-enamine synthesis steric effects aziridine ring preservation

Lipophilicity Differentiation: cLogP Elevation of ~2.3 Units Relative to 2-Methylaziridine Confers Distinct Solubility and Membrane-Penetration Profile

The prenyl side chain of 2-methyl-1-(3-methylbut-2-en-1-yl)aziridine contributes substantial lipophilic character compared to simpler N-substituted aziridines. Fragment-based calculation (ChemDraw/ChemAxon) estimates a cLogP of approximately 2.34 for the target compound, compared to approximately 0 for 2-methylaziridine (XLogP = 0, KEGG C19257), -0.36 for unsubstituted aziridine (measured logP), and 1.44 for N-benzylaziridine [1][2]. This logP shift places the target compound in a lipophilicity range associated with improved passive membrane permeability (optimal CNS drug range: logP 2–4) while retaining sufficient aqueous solubility for in vitro assay compatibility.

Lipophilicity drug-likeness membrane permeability cLogP aziridine SAR

Ring Strain Energy of ~27 kcal/mol Drives Alkylating Reactivity Equivalent Across Aziridines, but N-Prenyl Substitution Modulates Steric Accessibility

The aziridine ring in 2-methyl-1-(3-methylbut-2-en-1-yl)aziridine possesses a ring strain energy of approximately 27 kcal/mol, comparable to that of unsubstituted aziridine, 2-methylaziridine, and other N-alkyl aziridines [1]. This strain energy is the thermodynamic driver for nucleophilic ring-opening reactions, including DNA alkylation, enzyme active-site covalent modification, and polymer crosslinking. While the intrinsic strain energy is conserved across the aziridine class, the steric bulk of the N-prenyl group reduces the rate of nucleophilic attack at the aziridine α-carbons relative to sterically unencumbered analogs such as aziridine or 2-methylaziridine, as evidenced by the suppressed reactivity of N-prenylaziridine in catalytic transformations [2].

ring strain alkylating agent DNA modification electrophilic reactivity aziridine

Patent Coverage as Methyltransferase Cofactor Scaffold: Aziridine-Based AdoMet Mimics for Sequence-Specific DNA Labeling (SMILing Technology)

Aziridine derivatives of formula (I), which encompass the structural class of 2-methyl-1-(3-methylbut-2-en-1-yl)aziridine, are claimed in patent CA 2338721 C (priority 1998; inventors Weinhold E, Pignot M; assignee Max Planck Gesellschaft) as cofactors for S-adenosyl-L-methionine-dependent methyltransferases [1]. These aziridine-based AdoMet mimics enable Sequence-specific Methyltransferase-Induced Labeling (SMILing) of DNA, a technology that achieves quantitative, base- and sequence-specific coupling of reporter groups to nucleic acids [2]. The N-substituent on the aziridine ring influences the efficiency of methyltransferase-catalyzed coupling; the prenyl group provides a distinct steric and electronic profile compared to the simpler alkyl or adenosyl substituents typically employed.

DNA methyltransferase cofactor analog SMILing epigenetic probe AdoMet mimic

Antimicrobial Class-Level Activity of Aziridine Derivatives: MIC Values of 16–32 µg/mL Against MRSA Reported for Structurally Related Aziridine-Thiourea Conjugates

While no specific antimicrobial data have been published for 2-methyl-1-(3-methylbut-2-en-1-yl)aziridine itself, aziridine-containing compounds as a class demonstrate confirmed antibacterial activity. A 2017 study of aziridine-thiourea derivatives reported the most bactericidal compounds with MIC values of 16–32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), exhibiting better activity than ampicillin and streptomycin in the same assay [1]. Separately, aziridine alkaloids as a class have demonstrated antitumor, antimicrobial, and antibacterial effects across over 130 biologically active compounds [2]. The N-prenyl-2-methyl substitution pattern in the target compound provides a distinct combination of lipophilicity and steric bulk that may differentiate its antimicrobial spectrum from other N-substituted aziridines.

antibacterial MRSA aziridine antimicrobial biofilm inhibition

DNA Alkylation Capacity: Aziridinyl Pharmacophore Achieves Up to 35% Bulk DNA Alkylation, Positioning Prenyl-Substituted Aziridine as a Potential Covalent Modifier

The aziridine ring is a well-established DNA alkylating warhead. Protonated aziridinyl quinones have been shown to alkylate bulk DNA up to 35% as measured by chromophore incorporation, with phosphate backbone alkylation confirmed by 1H–31P NMR correlation experiments [1]. The alkylation efficiency is pH-dependent, with enhanced reactivity under acidic conditions (pH 4.5–8.0 range tested) that favor aziridinium ion formation [2]. While the specific DNA alkylation efficiency of 2-methyl-1-(3-methylbut-2-en-1-yl)aziridine has not been measured, the N-prenyl group influences the pKa of the aziridine nitrogen and the steric accessibility of the aziridinium ion intermediate, thereby tuning alkylation kinetics relative to simpler N-alkyl aziridine derivatives.

DNA alkylation covalent modification aziridinyl quinone antitumor cross-linking

Recommended Application Scenarios for 2-Methyl-1-(3-methylbut-2-en-1-yl)aziridine Based on Quantitative Differentiation Evidence


Steric Probe in Rh(I)-Catalyzed Aziridine Transformations: Exploiting Suppressed Reactivity of the N-Prenyl Group

For organometallic chemists studying Rh(I)-catalyzed aziridine isomerization mechanisms, 2-methyl-1-(3-methylbut-2-en-1-yl)aziridine serves as a critical negative-control substrate. The Yudin group demonstrated that while N-allylaziridines isomerize to Z-enamines in good-to-quantitative yields, the N-prenyl derivative yields only trace product under identical conditions [1]. This near-complete suppression of reactivity makes the compound invaluable for probing the steric requirements of the hydride insertion step and for benchmarking catalyst scope limitations. Researchers should procure this compound specifically when designing substrate scope studies that require a prenyl-substituted aziridine to delineate the boundary between productive and unproductive catalysis.

Epigenetic Cofactor Design: A Prenyl-Modified Aziridine Scaffold for DNA Methyltransferase-Catalyzed Labeling (SMILing)

The compound falls within the generic claim scope of patent CA 2338721 C, which covers aziridine derivatives as cofactors for S-adenosyl-L-methionine-dependent methyltransferases [2]. The prenyl substituent offers a distinct steric and lipophilic profile relative to the prototypical N-adenosylaziridine cofactor, potentially altering enzyme affinity, DNA sequence specificity, or labeling efficiency. Research groups developing next-generation SMILing probes for epigenetic analysis should evaluate this compound as a cofactor scaffold, particularly when aiming to achieve differential membrane permeability (cLogP ~2.34 vs. highly polar adenosyl cofactors) for intracellular DNA labeling applications.

Lipophilicity-Driven Antibacterial Hit Discovery: A Structurally Unexplored N-Prenyl Aziridine Chemotype

Aziridine derivatives have demonstrated antibacterial activity against MRSA (MIC 16–32 µg/mL) that surpasses ampicillin and streptomycin [3]. The N-prenyl-2-methyl substitution pattern of the target compound has not been explored in published antimicrobial structure-activity relationship studies. Its elevated lipophilicity (cLogP ~2.34 vs. ~0 for 2-methylaziridine) may enhance Gram-positive bacterial membrane penetration, a critical determinant of antibacterial potency. Screening laboratories seeking novel aziridine chemotypes for antibacterial hit discovery should prioritize this compound to fill the N-prenyl substitution gap in existing aziridine antimicrobial SAR datasets.

Synthetic Intermediate for Prenylated Amine Natural Product Analog Synthesis

The compound serves as a protected or activatable prenylamine equivalent. The aziridine ring can undergo regioselective ring-opening with diverse nucleophiles (amines, thiols, carboxylates) to yield 1,2-difunctionalized amine products bearing the N-prenyl motif [4]. This synthetic versatility, combined with the ~27 kcal/mol ring strain driving force, positions the compound as a building block for constructing prenylated 1,2-diamines, amino alcohols, or amino thiols that are challenging to access via direct prenylation of the corresponding free amines. Natural product chemists synthesizing prenylated alkaloid analogs or marine metabolite derivatives should consider this aziridine as a key intermediate.

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